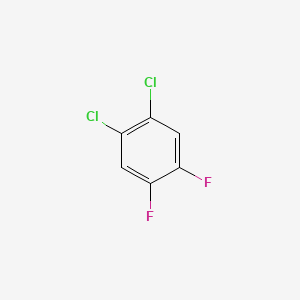
1,2-Dichloro-4,5-difluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dichloro-4,5-difluorobenzene is an organic compound with the molecular formula C6H2Cl2F2. It is a colorless crystalline substance that is primarily used in various chemical research and industrial applications. The compound is characterized by the presence of two chlorine atoms and two fluorine atoms attached to a benzene ring, making it a halogenated aromatic compound.
Mecanismo De Acción
Mode of Action
The compound’s interaction with its targets is primarily through non-covalent interactions such as hydrogen bonding, pi-stacking, and halogen bonding . These interactions can lead to changes in the conformation and function of the target molecules, potentially leading to various biological effects.
Biochemical Pathways
Halogenated aromatic compounds are known to be involved in various reactions such as electrophilic aromatic substitution . They can also undergo metabolic transformations in the body, potentially leading to the formation of reactive intermediates .
Pharmacokinetics
Like other similar compounds, it is likely to be absorbed through the gastrointestinal tract or lungs, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Halogenated aromatic compounds can cause a variety of effects, ranging from modulation of enzyme activity to potential cytotoxicity .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 1,2-Dichloro-4,5-difluorobenzene. For instance, certain conditions may enhance or inhibit its reactivity, alter its stability, or affect its bioavailability .
Análisis Bioquímico
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of 1,2-Dichloro-4,5-difluorobenzene in animal models have not been reported. Future studies could provide valuable information about any threshold effects, as well as any toxic or adverse effects at high doses .
Métodos De Preparación
The synthesis of 1,2-Dichloro-4,5-difluorobenzene typically involves halogenation reactions. One common method is the reaction of 1,2-difluorobenzene with chlorine gas under controlled conditions. This process can be carried out in the presence of a catalyst such as iron(III) chloride to facilitate the substitution of hydrogen atoms with chlorine atoms on the benzene ring . Industrial production methods may involve similar halogenation techniques, often optimized for higher yields and purity.
Análisis De Reacciones Químicas
1,2-Dichloro-4,5-difluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where an electrophile replaces one of the hydrogen atoms on the benzene ring.
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups (chlorine and fluorine) makes the compound susceptible to nucleophilic aromatic substitution reactions.
Oxidation and Reduction: While less common, the compound can also undergo oxidation and reduction reactions, depending on the specific reagents and conditions used.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, electrophilic aromatic substitution with bromine can yield 1-bromo-2,4-dichloro-5,6-difluorobenzene .
Aplicaciones Científicas De Investigación
1,2-Dichloro-4,5-difluorobenzene has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is utilized in the preparation of specialized materials, including polymers and resins, due to its unique halogenated structure.
Chemical Research: Researchers use this compound to study the effects of halogenation on the reactivity and properties of aromatic compounds.
Comparación Con Compuestos Similares
1,2-Dichloro-4,5-difluorobenzene can be compared with other halogenated benzene derivatives, such as:
1,2-Dichlorobenzene: This compound has two chlorine atoms but lacks fluorine atoms, making it less reactive in nucleophilic aromatic substitution reactions.
1,2-Difluorobenzene: With two fluorine atoms and no chlorine atoms, this compound is more reactive towards electrophilic aromatic substitution compared to this compound.
1,4-Difluorobenzene: This isomer has fluorine atoms in the para positions, which affects its reactivity and physical properties compared to the ortho-substituted this compound.
The uniqueness of this compound lies in its specific combination of chlorine and fluorine atoms, which impart distinct reactivity and properties useful in various chemical applications.
Propiedades
IUPAC Name |
1,2-dichloro-4,5-difluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXELWOSSWQYFEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
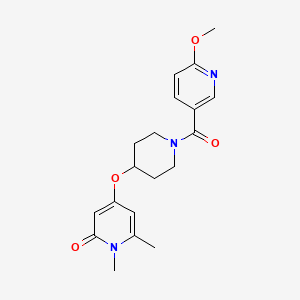
![3-[(4-Bromophenyl)methyl]-8-(4-fluorophenyl)-1-methyl-1,3,5-trihydroimidazolid ino[1,2-h]purine-2,4-dione](/img/structure/B3009657.png)
![7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-thien-2-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3009660.png)
![2-[4-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]pyrazol-1-yl]acetamide](/img/structure/B3009664.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B3009667.png)
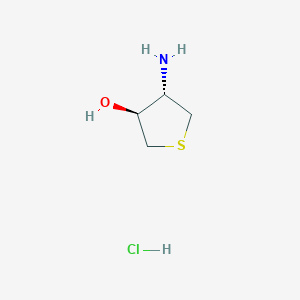

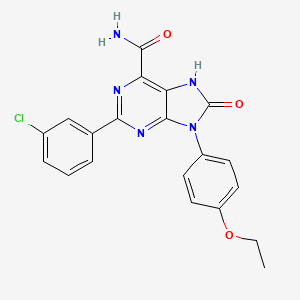
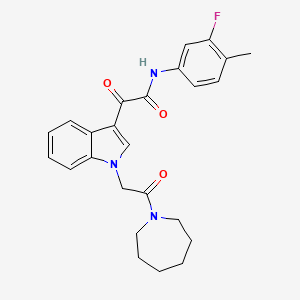
![4-Ethyl-3-[(4-methylphenyl)methylsulfonyl]-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B3009674.png)
![2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-mesitylacetamide](/img/structure/B3009675.png)
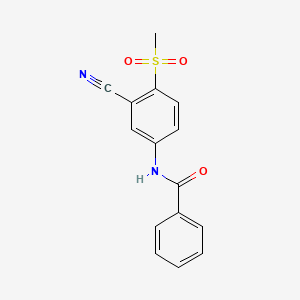
![[6-Phenoxy-2-(2-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone](/img/structure/B3009678.png)
